1-((2-Methoxyphenyl)thio)-2-methylpropan-2-ol
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Overview
Description
1-((2-Methoxyphenyl)thio)-2-methylpropan-2-ol is an organic compound characterized by the presence of a methoxyphenyl group attached to a thioether and a tertiary alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Methoxyphenyl)thio)-2-methylpropan-2-ol typically involves the reaction of 2-methoxyphenylthiol with a suitable alkylating agent under controlled conditions. One common method involves the use of 2-methoxyphenylthiol and 2-bromo-2-methylpropan-2-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to yield the desired product .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques like recrystallization and chromatography further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-((2-Methoxyphenyl)thio)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, alcohol derivatives.
Substitution: Various substituted phenylthio derivatives
Scientific Research Applications
1-((2-Methoxyphenyl)thio)-2-methylpropan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-((2-Methoxyphenyl)thio)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, inhibit specific receptors, or interact with cellular membranes to exert its effects. For instance, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
2-Methoxyphenylthiol: Shares the methoxyphenylthio moiety but lacks the tertiary alcohol group.
1-(2-Methoxyphenyl)piperazine: Contains the methoxyphenyl group but has a piperazine ring instead of the thioether and alcohol functionalities.
2-Methoxyphenyl(1-pentyl-1H-indol-3-yl)methanone: A structurally related compound with a different core structure
Uniqueness: 1-((2-Methoxyphenyl)thio)-2-methylpropan-2-ol is unique due to its combination of a methoxyphenylthio group and a tertiary alcohol. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H16O2S |
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Molecular Weight |
212.31 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)sulfanyl-2-methylpropan-2-ol |
InChI |
InChI=1S/C11H16O2S/c1-11(2,12)8-14-10-7-5-4-6-9(10)13-3/h4-7,12H,8H2,1-3H3 |
InChI Key |
YOXWFXVDTZBYLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CSC1=CC=CC=C1OC)O |
Origin of Product |
United States |
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